molecular formula C9H10N2O2 B13648437 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one

Cat. No.: B13648437
M. Wt: 178.19 g/mol
InChI Key: PENRUKXXSBIUOH-UHFFFAOYSA-N
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Description

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is a heterocyclic compound that contains both an amine and a benzoxazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one typically involves the reaction of 2-aminophenol with formaldehyde and a suitable amine under acidic conditions. The reaction proceeds through a Mannich-type condensation, forming the benzoxazinone ring system. The reaction conditions often include the use of ethanol or methanol as solvents and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives .

Scientific Research Applications

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(aminomethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one is unique due to its combination of a benzoxazinone ring and an aminomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(aminomethyl)-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H10N2O2/c10-4-6-1-2-8-7(3-6)5-13-9(12)11-8/h1-3H,4-5,10H2,(H,11,12)

InChI Key

PENRUKXXSBIUOH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)CN)NC(=O)O1

Origin of Product

United States

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